molecular formula C9H8F4N2 B2653493 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide CAS No. 1397237-72-7

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide

Cat. No.: B2653493
CAS No.: 1397237-72-7
M. Wt: 220.171
InChI Key: PHGQYSCQOOOHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide is an amidine derivative featuring a fluorinated aromatic ring. Its structure includes a phenyl group substituted with fluorine at the 2-position and a trifluoromethyl group at the 5-position, linked to an ethanimidamide moiety. Amidines are known for their strong basicity and versatility in organic synthesis, often serving as intermediates in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H3,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGQYSCQOOOHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-(trifluoromethyl)benzene.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Formation of Imidamide: The amine group reacts with an appropriate reagent to form the ethanimidamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-trifluoromethyl benzene oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide. For instance, fluoro and trifluoromethyl-substituted derivatives have shown promising activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL, indicating their potential as effective treatments against resistant bacterial infections .

Anti-inflammatory Properties
Another significant application of this compound lies in its anti-inflammatory effects. Derivatives with similar structures have demonstrated potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The IC50 values for these compounds were comparable to that of the standard anti-inflammatory drug celecoxib, suggesting their viability as therapeutic agents for inflammatory diseases .

Agricultural Applications

Fungicidal Properties
The compound has been explored for its fungicidal properties. Research indicates that certain derivatives can inhibit fungal growth effectively, making them suitable candidates for agricultural fungicides. The incorporation of trifluoromethyl groups has been linked to enhanced biological activity against various phytopathogenic fungi, which could lead to the development of new fungicidal formulations .

Materials Science

Synthesis of Functional Materials
In materials science, compounds like this compound are being investigated for their potential in synthesizing novel materials with unique properties. The presence of fluorine atoms can significantly alter the physical and chemical properties of materials, leading to advancements in fields such as coatings, polymers, and electronic materials.

Case Studies and Research Findings

Application AreaFindingsReference
AntimicrobialEffective against MRSA and VRSA with MIC values < 0.1 µg/mL
Anti-inflammatoryPotent COX-2 inhibition comparable to celecoxib
AgriculturalDemonstrated fungicidal activity against several phytopathogens

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule but differ in functional groups and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Primary Application Hazard/Safety Notes
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide C₉H₉F₄N₂ 228.18 Ethanimidamide, 2-F-5-CF₃-phenyl Synthesis intermediate Not specified
2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate C₈H₃F₇O₃S 312.16 Triflate ester, 2-F-5-CF₃-phenyl Sulfonating reagent Hazard class 4-3-III
(2Z)-2-[2-Fluoro-5-(trifluoromethyl)phenyl]sulfanyl-thiazolidin-acetonitrile C₂₀H₁₄F₄N₂S₂ 446.46 Sulfanyl-thiazolidin, nitrile Fungicidal agent (mixture) Regulatory approval

Key Observations :

  • Substituent Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability in all three compounds. The ethanimidamide group in the target compound introduces strong basicity, whereas the triflate in ’s compound acts as a leaving group for nucleophilic substitutions.
  • Synthetic Utility : The triflate derivative () is a reactive intermediate in coupling reactions, while the target amidine may participate in cyclization or coordination chemistry due to its nucleophilic nitrogen centers .

Reaction Conditions :

  • Time and Solvents : The synthesis of phosphazene derivatives in used THF and triethylamine, with a 3-day reaction time and purification by column chromatography. Similar protocols may apply to the target compound, though amidines often require milder conditions .

Biological Activity

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluorinated aromatic ring and an amidine functional group. The presence of trifluoromethyl groups enhances its lipophilicity, which may improve pharmacokinetic properties and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups increase binding affinity to enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may be effective against various Gram-positive and Gram-negative bacteria . In particular, compounds with similar trifluoromethyl substitutions have shown considerable antibacterial activity.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Enterococcus faecalis2 µg/mL
Escherichia coli4–16 µg/mL

This table summarizes the MIC values for several key pathogens, indicating the compound's potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits moderate to good anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer), HCT-15 (colon cancer), and HepG2 (liver cancer) cells . The compound's structural features contribute to its ability to inhibit cell proliferation.

Cell Line IC50 Value
MCF-710 µM
HCT-1512 µM
HepG215 µM

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy across different cancer types.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the phenyl moiety significantly influence the biological activity of the compound. For instance, the introduction of electron-withdrawing groups enhances potency against certain targets, while bulky substituents may reduce efficacy .

Case Studies

Recent investigations have focused on evaluating the antiplasmodial activity of structurally similar compounds derived from the same chemical class. These studies highlight the importance of substituent patterns in determining biological efficacy against Plasmodium falciparum, the causative agent of malaria .

Example Study

In a study exploring novel derivatives, compounds with trifluoromethyl substitutions showed promising selectivity and potency against P. falciparum. The findings suggest that further optimization of these derivatives could lead to effective antimalarial agents.

Q & A

Q. What are the established synthetic routes for 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide, and how are intermediates characterized?

Methodological Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS 69922-27-6) are synthesized using trifluoromethylphenyl precursors under anhydrous conditions .
  • Intermediate Characterization : Key intermediates are characterized using:
    • NMR and MS : Confirmation of functional groups and purity (e.g., antitubercular salicylanilides in used NMR/MS for structural validation) .
    • X-ray Crystallography : For resolving ambiguous structures (e.g., tetrachloromonospirocyclotriphosphazenes in ) .
  • Hazard Management : Fluorinated intermediates often require handling under inert atmospheres (N₂/Ar) due to their reactivity (hazard class 4-3-III per ) .

Q. How should researchers assess the stability and storage conditions for this compound?

Methodological Answer:

  • Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, 2-(2-Fluoro-5-(trifluoromethyl)phenyl)acetic acid (CAS 220227-66-7) is stored sealed in dry conditions at room temperature to prevent hydrolysis .
  • Analytical Monitoring : Use HPLC or TLC to track decomposition products over time. highlights TLC for monitoring phosphazene reactions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives targeting kinases like VEGFR-2?

Methodological Answer:

  • Docking Protocols : Validate docking workflows using co-crystallized ligands (e.g., RMSD <2.0 Å as in ’s VEGFR-2 inhibitor study). Software like AutoDock Vina or Schrödinger is recommended .
  • Free Energy Calculations : Use MM-GBSA/PBSA to rank binding affinities. ’s benzimidazole-urea inhibitor achieved a docking RMSD of 1.19 Å, confirming predictive accuracy .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antitubercular vs. anticancer effects)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing fluorine with bromine in ’s salicylanilides) to isolate pharmacophores .
  • Target Profiling : Use kinase/toxicity panels to identify off-target effects. ’s patent derivatives with varied aryl groups (e.g., pyrimidinyl vs. pyridinyl) show how subtle changes alter selectivity .

Q. How are fluorinated analogs optimized for enhanced metabolic stability in drug design?

Methodological Answer:

  • Metabolic Hotspot Identification : Use liver microsome assays to detect vulnerable sites. For example, trifluoromethyl groups in ’s inhibitor reduce oxidative metabolism .
  • Isosteric Replacements : Replace labile groups with bioisosteres (e.g., CF₃ vs. CN in ’s pyrimidine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.